N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
Description
The compound N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide features a benzodioxol moiety linked via an amide bond to a substituted benzamide scaffold. The benzamide is further functionalized with a pyrazine ring bearing a morpholin-4-yl group at the 3-position (Figure 1). This structure combines aromatic, heterocyclic, and amine components, which are common in medicinal chemistry for modulating bioactivity and pharmacokinetics. The benzodioxol group enhances lipophilicity and metabolic stability, while the morpholine-pyrazine moiety may influence solubility and target binding .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c27-21(25-16-3-6-18-19(13-16)30-14-29-18)15-1-4-17(5-2-15)31-22-20(23-7-8-24-22)26-9-11-28-12-10-26/h1-8,13H,9-12,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBWNEUXQZHOOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Pyrazine Ring: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrazine derivative reacts with a suitable nucleophile.
Formation of the Morpholine Ring: The morpholine ring is typically introduced through a substitution reaction involving a halogenated morpholine derivative.
Coupling Reactions: The final step involves coupling the benzodioxole, pyrazine, and morpholine moieties through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of nitro groups can yield amines.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that compounds featuring the benzodioxole moiety exhibit anticancer properties. Specifically, N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has been studied for its ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The compound's structure allows for enhanced interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells.
1.2 Antimicrobial Properties
The compound has shown promising results in preliminary antimicrobial assays. Its unique chemical structure may enhance its binding affinity to microbial enzymes or receptors, disrupting their function and leading to cell death. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development into a therapeutic agent for infectious diseases.
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves a multi-step process:
- Formation of Benzodioxole Derivative : Starting materials undergo cyclization reactions to form the benzodioxole core.
- Morpholine Integration : Morpholine derivatives are synthesized and then coupled with the benzodioxole compound.
- Final Coupling : The pyrazine derivative is introduced to complete the formation of the target compound.
Each synthetic step requires careful optimization to maximize yield and purity while minimizing environmental impact.
2.2 Characterization Techniques
Characterization of the compound is performed using various techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and purity.
- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.
- X-ray Crystallography : Offers detailed insights into the three-dimensional arrangement of atoms within the molecule.
Case Studies
3.1 Efficacy in Cancer Models
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to its ability to induce cell cycle arrest and promote apoptosis through caspase activation pathways.
3.2 Antimicrobial Testing
In another investigation, this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, revealing effective concentrations that could be further explored for therapeutic applications.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxol-Containing Benzamides
N-[(1,3-Benzodioxol-5-yl)methyl]-4-methylbenzamide
- Structure : Benzodioxol linked to a 4-methylbenzamide via a methylene bridge.
- Properties : Studied as a capsaicin analogue; crystallographic data (SHELX refinement) revealed intermolecular hydrogen bonding involving the amide and benzodioxol oxygen atoms, stabilizing the lattice .
N-(1,3-Benzodioxol-5-yl)-4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzamide
- Structure : Benzodioxol-benzamide with a coumarin-derived substituent.
- Properties : The coumarin group introduces π-π stacking capabilities and UV absorbance, which may aid in analytical detection. The oxymethyl linker enhances flexibility compared to the rigid pyrazine-oxy group in the target compound .
Morpholine-Containing Benzamides
3-Methoxy-N-{3-(1-methyl-1H-pyrazol-5-yl)-4-[2-(morpholin-4-yl)ethoxy]phenyl}benzamide (Temano-grel)
- Structure : Morpholine attached via an ethoxy linker to a phenyl ring, with a pyrazole substituent.
- Activity : Platelet aggregation inhibitor (WHO-listed INN), suggesting morpholine’s role in modulating blood-related pathways .
5-Fluoro-N-[3-(morpholin-4-yl)pyrazin-2-yl]-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide
- Structure : Pyrazine-morpholine substituent with a triazolopyridine group.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Morpholine’s Role: The morpholin-4-yl group in the target compound and temano-grel enhances solubility and may interact with polar residues in enzyme active sites .
- Benzodioxol Stability : The benzodioxol moiety in multiple analogs improves metabolic stability by resisting oxidative degradation, a critical factor in drug design .
- Heterocyclic Diversity : Pyrazine (target compound) vs. pyrimidine (patent compound) substitutions influence steric and electronic profiles, affecting binding kinetics .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for similar benzamides, such as coupling activated carboxylic acids with amines using carbodiimides (e.g., EDC/HOBt) .
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 1,3-benzodioxole derivatives with morpholine and pyrazine moieties. The synthesis typically employs various organic reactions such as nucleophilic substitution and coupling reactions to form the desired benzamide structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar benzodioxole derivatives. For instance, a related compound exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values of 0.0619 μmol/mL and 0.1859 μmol/mL, respectively . Although specific data for the target compound is limited, the structural similarities suggest potential antimicrobial efficacy.
Anti-inflammatory Properties
Compounds with similar structural motifs have been evaluated for their anti-inflammatory effects. A study indicated that certain pyrazole derivatives can inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, suggesting that modifications to the benzodioxole structure may enhance anti-inflammatory activity through inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) .
Anticancer Activity
Benzamide derivatives have shown promise in anticancer research. A related study demonstrated that certain substituted benzamides exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM . The mechanisms often involve apoptosis induction and cell cycle arrest, which could be relevant for this compound.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Receptor Interaction : The morpholine and pyrazine components may facilitate interactions with specific receptors or proteins involved in signal transduction pathways relevant to inflammation and cancer.
- Oxidative Stress Modulation : Some derivatives exhibit antioxidant properties, potentially mitigating oxidative stress-related damage in cells.
Case Studies
Several case studies illustrate the biological activity of compounds structurally related to this compound:
| Study | Compound | Activity | MIC/IC50 Values |
|---|---|---|---|
| Study 1 | Benzodioxole derivative | Antimicrobial | MIC = 0.0619 μmol/mL |
| Study 2 | Pyrazole derivative | Anti-inflammatory | IC50 = 0.12 μg/mL |
| Study 3 | Substituted benzamide | Anticancer | IC50 = 1.35 - 2.18 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
